

A Comparative Analysis of Fedratinib (TG101348) and TG-100435 in Kinase Inhibition

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Compound of Interest

Compound Name: TG-100435

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two small molecule kinase inhibitors, Fedratinib (also known as TG101348 or SAR302503) and **TG-100435**. While both are potent kinase inhibitors, available scientific literature reveals distinct target profiles, particularly concerning Janus kinase 2 (JAK2). This document summarizes the inhibitory activity and selectivity of each compound, supported by experimental data, to inform research and drug development efforts.

Executive Summary

Extensive research has established Fedratinib (TG101348) as a potent and selective inhibitor of JAK2, a key enzyme in the JAK-STAT signaling pathway implicated in various myeloproliferative neoplasms. In contrast, available data on **TG-100435** characterize it as a multi-targeted inhibitor of the Src family of tyrosine kinases, with no current evidence of significant inhibitory activity against JAK2. Therefore, a direct comparison of their JAK2 inhibition properties is not feasible. This guide will present the detailed profile of Fedratinib as a JAK2 inhibitor and the known target profile of **TG-100435** to highlight their distinct mechanisms of action.

Fedratinib (TG101348): A Selective JAK2 Inhibitor

Fedratinib is an orally bioavailable, ATP-competitive inhibitor of JAK2. It has demonstrated efficacy in treating myelofibrosis, a type of bone marrow cancer.

Quantitative Data on Fedratinib's Inhibitory Activity

The following table summarizes the in vitro inhibitory potency and selectivity of Fedratinib against various kinases.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK2 | Reference |
|---------------|-----------|---------------------------|---|
| JAK2 | 3 | 1 | [1] [2] |
| JAK2 V617F | 3 | 1 | [1] |
| JAK1 | - | 35 | [1] |
| JAK3 | - | >334 | [1] |
| TYK2 | - | >130 | [1] |
| FLT3 | 15 | 0.2 | [1] [2] |
| RET | - | - | [1] |

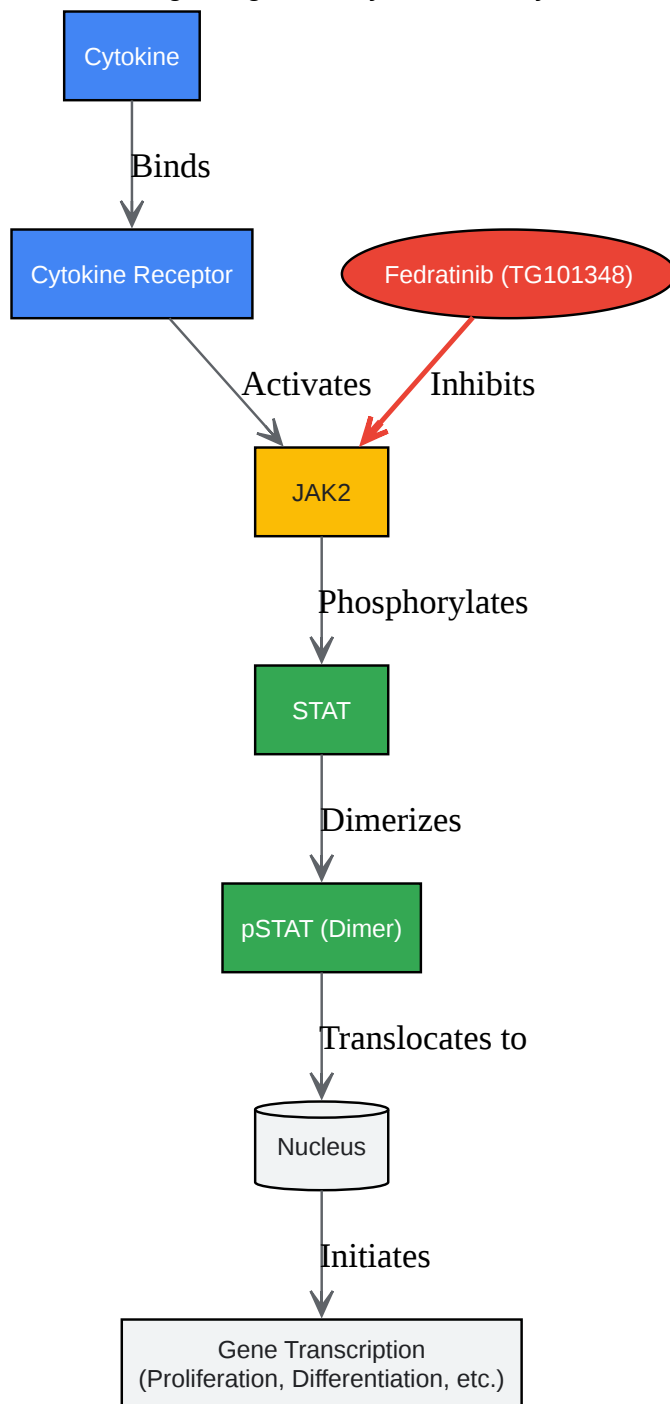
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 indicates greater potency.

Mechanism of Action of Fedratinib

Fedratinib selectively binds to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation of downstream STAT proteins. This disruption of the JAK-STAT signaling pathway leads to the inhibition of cell proliferation and induction of apoptosis in JAK2-dependent cancer cells.

Signaling Pathway of JAK2 Inhibition by Fedratinib

JAK-STAT Signaling Pathway Inhibition by Fedratinib

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Caption: Inhibition of the JAK-STAT pathway by Fedratinib.

TG-100435: A Multi-Targeted Src Family Kinase Inhibitor

TG-100435 is described as a novel, orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary targets are members of the Src family of kinases, which are involved in various cellular processes, including cell growth, differentiation, and survival.

Quantitative Data on TG-100435's Inhibitory Activity

The following table summarizes the known kinase inhibition profile of **TG-100435**. It is important to note the absence of JAK2 in its reported targets.

| Kinase Target | Ki (nM) | Reference |
|---------------|---------|-----------|
| Src | 13 - 64 | [3] |
| Lyn | 13 - 64 | [3] |
| Abl | 13 - 64 | [3] |
| Yes | 13 - 64 | [3] |
| Lck | 13 - 64 | [3] |
| EphB4 | 13 - 64 | [3] |

Ki values represent the inhibition constant, a measure of the inhibitor's binding affinity to the target. A lower Ki indicates a stronger binding affinity.

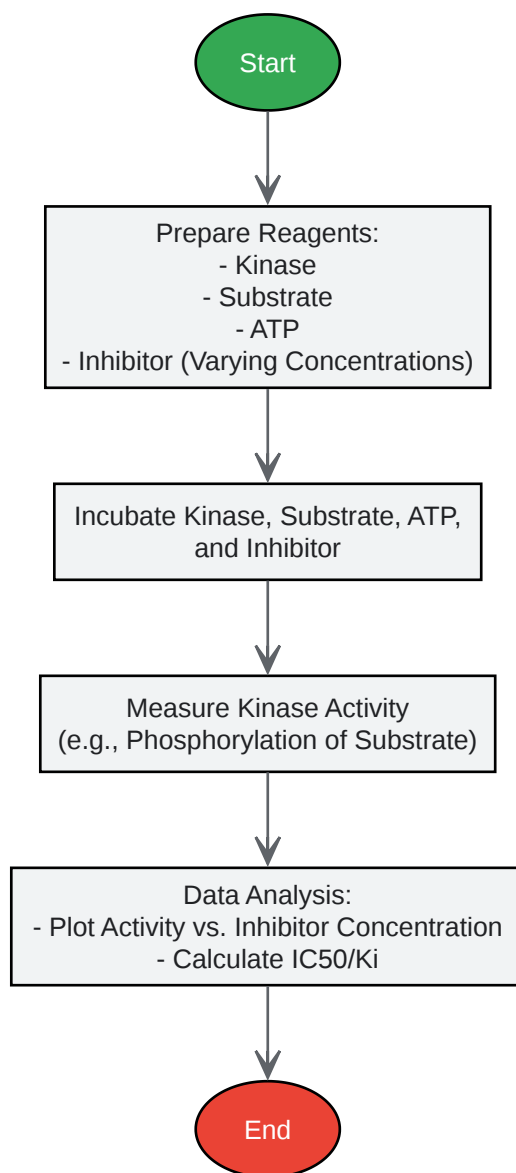
Mechanism of Action of TG-100435

TG-100435 exerts its effects by inhibiting the activity of several Src family kinases. This can impact multiple downstream signaling pathways that are dependent on these kinases, which are often dysregulated in cancer. A study by Samanta et al. (2011) investigating the role of JAK2 in Bcr-Abl signaling used a JAK2 inhibitor referred to as "TG". Further clarification of the literature indicates this compound was TG101209, not **TG-100435**[4][5].

Experimental Workflow for Kinase Inhibition Assay

The determination of IC₅₀ and K_i values for kinase inhibitors typically involves in vitro kinase assays. The following diagram illustrates a general workflow for such an experiment.

General Workflow for In Vitro Kinase Inhibition Assay



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Caption: A simplified workflow for an in vitro kinase inhibition assay.

Conclusion

Based on the currently available scientific literature, Fedratinib (TG101348) is a potent and selective inhibitor of JAK2, making it a valuable tool for studying JAK2-mediated signaling and a clinically relevant therapeutic for myeloproliferative neoplasms. In contrast, **TG-100435** is a multi-targeted inhibitor of Src family kinases with no reported activity against JAK2.

Researchers and drug developers should consider these distinct target profiles when selecting inhibitors for their studies. For investigations specifically targeting the JAK2 pathway, Fedratinib is a well-characterized and appropriate choice. For studies involving Src family kinases, **TG-100435** may be a relevant tool.

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